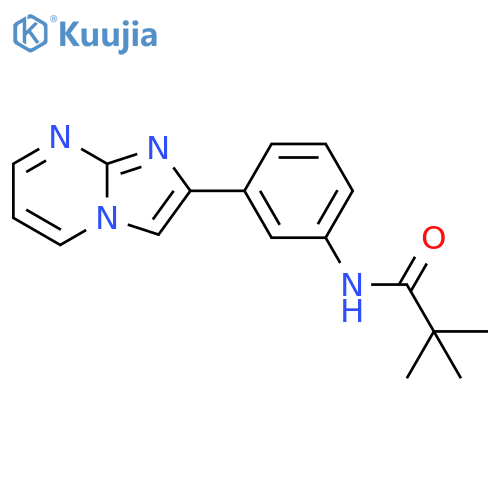

Cas no 847387-45-5 (N-(3-{imidazo1,2-apyrimidin-2-yl}phenyl)-2,2-dimethylpropanamide)

847387-45-5 structure

商品名:N-(3-{imidazo1,2-apyrimidin-2-yl}phenyl)-2,2-dimethylpropanamide

N-(3-{imidazo1,2-apyrimidin-2-yl}phenyl)-2,2-dimethylpropanamide 化学的及び物理的性質

名前と識別子

-

- N-(3-{imidazo1,2-apyrimidin-2-yl}phenyl)-2,2-dimethylpropanamide

- N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)pivalamide

- Propanamide, N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-2,2-dimethyl-

- CHEMBL1554339

- AKOS002054951

- G856-0212

- NCGC00135679-01

- F0657-0006

- 847387-45-5

- HMS1901I19

- N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-2,2-dimethylpropanamide

- N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)-2,2-dimethylpropanamide

-

- インチ: 1S/C17H18N4O/c1-17(2,3)15(22)19-13-7-4-6-12(10-13)14-11-21-9-5-8-18-16(21)20-14/h4-11H,1-3H3,(H,19,22)

- InChIKey: HXNOZSJTSKTJHH-UHFFFAOYSA-N

- ほほえんだ: C(NC1=CC=CC(C2=CN3C(=N2)N=CC=C3)=C1)(=O)C(C)(C)C

計算された属性

- せいみつぶんしりょう: 294.14806121g/mol

- どういたいしつりょう: 294.14806121g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 22

- 回転可能化学結合数: 3

- 複雑さ: 406

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 59.3Ų

- 疎水性パラメータ計算基準値(XlogP): 3.4

じっけんとくせい

- 密度みつど: 1.19±0.1 g/cm3(Predicted)

- 酸性度係数(pKa): 14.72±0.70(Predicted)

N-(3-{imidazo1,2-apyrimidin-2-yl}phenyl)-2,2-dimethylpropanamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F0657-0006-2mg |

N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)-2,2-dimethylpropanamide |

847387-45-5 | 90%+ | 2mg |

$59.0 | 2023-05-17 | |

| Life Chemicals | F0657-0006-3mg |

N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)-2,2-dimethylpropanamide |

847387-45-5 | 90%+ | 3mg |

$63.0 | 2023-05-17 | |

| Life Chemicals | F0657-0006-1mg |

N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)-2,2-dimethylpropanamide |

847387-45-5 | 90%+ | 1mg |

$54.0 | 2023-05-17 | |

| Life Chemicals | F0657-0006-2μmol |

N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)-2,2-dimethylpropanamide |

847387-45-5 | 90%+ | 2μl |

$57.0 | 2023-05-17 |

N-(3-{imidazo1,2-apyrimidin-2-yl}phenyl)-2,2-dimethylpropanamide 関連文献

-

Bijoy Nharangatt,Raghu Chatanathodi J. Mater. Chem. C, 2019,7, 11493-11499

-

2. Spectroscopic studies of the optical properties of carbon dots: recent advances and future prospectsQingnan Zhao,Wei Song,Bing Zhao,Bai Yang Mater. Chem. Front., 2020,4, 472-488

-

Ben Bardsley,Marco S. Smith,Bob H. Gibbon Org. Biomol. Chem., 2010,8, 1876-1880

-

Xuejiao Cao,Nikita Joseph,Matt Jellicoe,Ahmed Hussein Mohammed Al-Antaki,Xuan Luo,Dongxiao Su,Colin Raston Food Funct., 2021,12, 1087-1096

-

Riadh Hanachi,Mohammed A. M. Alkhalifah,Faisal Alresheedi,Bahoueddine Tangour,Majdi Hochlaf New J. Chem., 2021,45, 17796-17807

847387-45-5 (N-(3-{imidazo1,2-apyrimidin-2-yl}phenyl)-2,2-dimethylpropanamide) 関連製品

- 866866-15-1(N-(4-ethylphenyl)-2-{5-(4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-ylsulfanyl}acetamide)

- 1234616-68-2(tert-butyl N-[(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]carbamate)

- 2097909-12-9(N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-methoxy-2-methylbenzene-1-sulfonamide)

- 1823914-28-8(4-(Isoxazol-3-yl)benzamide)

- 57266-87-2(Silane, [(1E)-1-butyl-1-hexen-1-yl]trimethyl-)

- 1705102-24-4(7-(2H-1,3-benzodioxol-5-yl)-N-(2-ethoxyphenyl)-1,4-thiazepane-4-carboxamide)

- 1423032-07-8(1-[(3-bromo-2-pyridyl)oxy]-2-methyl-propan-2-amine;hydrochloride)

- 2034239-36-4(N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(trifluoromethoxy)benzamide)

- 1049753-61-8(4,5,6,7,8,9-Hexahydrocyclooctad1,3thiazol-2-amine Hydrobromide)

- 1698674-07-5(1-4-(3-methyl-1H-pyrazol-1-yl)phenylpropan-1-one)

推奨される供給者

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬